molecular formula C17H19N3O3 B2937463 N-(pyridin-4-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide CAS No. 2034616-59-4

N-(pyridin-4-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide

Cat. No. B2937463
CAS RN: 2034616-59-4
M. Wt: 313.357
InChI Key: CKHLDENCCWFNOO-UHFFFAOYSA-N
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Description

N-(pyridin-4-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide, also known as THPPMN, is a chemical compound that has gained interest in scientific research due to its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of N-(pyridin-4-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide involves its ability to inhibit the activity of certain enzymes, including histone deacetylases (HDACs) and sirtuins. These enzymes play a role in regulating gene expression and cellular processes, and their dysregulation has been linked to the development of cancer and other diseases. By inhibiting these enzymes, N-(pyridin-4-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide can alter gene expression and induce cell death in cancer cells.
Biochemical and Physiological Effects:
N-(pyridin-4-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide has been found to have a number of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of HDAC and sirtuin activity, and the modulation of gene expression. Additionally, N-(pyridin-4-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-(pyridin-4-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is its ability to selectively target cancer cells while leaving healthy cells unharmed. This makes it a potentially safer alternative to traditional chemotherapy drugs, which can cause damage to healthy cells. However, N-(pyridin-4-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide has some limitations in lab experiments, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N-(pyridin-4-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide, including the development of more efficient synthesis methods, the optimization of its anti-cancer properties, and the investigation of its potential applications in the treatment of other diseases, such as inflammatory disorders. Additionally, further studies are needed to determine the safety and efficacy of N-(pyridin-4-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide in animal and human trials.
Conclusion:
In conclusion, N-(pyridin-4-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is a chemical compound that has shown promise in scientific research due to its potential applications in the field of medicine. Its ability to selectively target cancer cells and induce apoptosis makes it a potentially safer alternative to traditional chemotherapy drugs. However, further research is needed to fully understand its mechanism of action and potential applications in the treatment of other diseases.

Synthesis Methods

The synthesis of N-(pyridin-4-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide involves a multi-step process that begins with the reaction of 4-pyridinecarboxaldehyde with malononitrile to form a pyridine-based intermediate. This intermediate is then reacted with 4-hydroxycoumarin in the presence of a base to form a tetrahydro-2H-pyran-4-yl derivative. Finally, the resulting compound is coupled with nicotinamide to form N-(pyridin-4-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide.

Scientific Research Applications

N-(pyridin-4-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide has been found to have potential applications in the field of medicine, particularly in the treatment of cancer. Studies have shown that N-(pyridin-4-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, N-(pyridin-4-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

6-(oxan-4-ylmethoxy)-N-pyridin-4-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c21-17(20-15-3-7-18-8-4-15)14-1-2-16(19-11-14)23-12-13-5-9-22-10-6-13/h1-4,7-8,11,13H,5-6,9-10,12H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKHLDENCCWFNOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=NC=C(C=C2)C(=O)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyridin-4-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide

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